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For Immediate Release

[City, State] – [Date] – Preclinical research indicates that AV-5080, a novel oral neuraminidase

inhibitor, demonstrates potent antiviral activity against a broad range of influenza viruses, with

in vitro data suggesting superiority over the inhaled neuraminidase inhibitor, zanamivir. While

direct head-to-head in vivo comparative studies are not yet published, existing preclinical data

on AV-5080 and zanamivir in murine models of influenza provide a basis for comparison of

their potential efficacy.

AV-5080 has shown enhanced in vitro efficacy when compared with zanamivir against various

influenza A and B virus subtypes.[1][2] Notably, AV-5080 exhibits high potency against

oseltamivir-resistant influenza strains.[3] Both AV-5080 and zanamivir function by inhibiting the

viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected

cells and the subsequent spread of infection.[4]

In Vitro Efficacy: A Quantitative Comparison
In vitro studies measuring the half-maximal inhibitory concentration (IC50) of AV-5080 and

zanamivir against the neuraminidase activity of several influenza virus strains have been

conducted. The data consistently demonstrates the high potency of AV-5080.
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Virus Strain
AV-5080 IC50
(nM)

Zanamivir IC50
(nM)

Oseltamivir
Carboxylate
IC50 (nM)

Reference

A/Duck/Minnesot

a/1525/1981

(H5N1)

0.03 Not Specified Not Specified [3]

A/Perth/265/200

9 (H1N1) (wild-

type)

0.07 Not Specified Not Specified

A/California/07/2

009 (H1N1)

13- and 20-fold

more potent than

oseltamivir or

zanamivir,

respectively

Not Specified Not Specified

A/Duck/Minnesot

a/1525/1981

(H5N1)

24- and 16-fold

higher activity

than oseltamivir

or zanamivir,

respectively

Not Specified Not Specified

In Vivo Studies in Murine Models
While direct comparative in vivo studies between AV-5080 and zanamivir were not identified in

the reviewed literature, independent studies in mouse models of influenza provide insights into

their respective efficacies.

In a murine model of influenza infection, oral administration of AV-5080 resulted in a significant

dose-dependent increase in survival rates compared to untreated animals. At doses of 25-50

mg/kg, the survival rate was comparable to that of oseltamivir-treated animals.

Studies on zanamivir in mouse models have also demonstrated its efficacy. Intranasal

administration of zanamivir has been shown to completely protect mice from death in lethal

influenza A virus infection models at doses of 50 and 100 mg/kg/day. At a lower dose of 10

mg/kg, zanamivir increased the mean survival day and the number of survivors.
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It is important to note that the route of administration for these two drugs in preclinical and

clinical settings differs, with AV-5080 being developed as an oral therapeutic and zanamivir

administered via inhalation.

Mechanism of Action: Neuraminidase Inhibition
Both AV-5080 and zanamivir are neuraminidase inhibitors. They target the active site of the

neuraminidase enzyme on the surface of the influenza virus. By blocking this enzyme, the

drugs prevent the cleavage of sialic acid residues on the host cell surface, which in turn

prevents the release of newly formed virus particles. This mechanism effectively halts the

spread of the infection within the respiratory tract.
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Caption: Mechanism of action of neuraminidase inhibitors like AV-5080 and zanamivir.
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In Vivo Efficacy Study in a Murine Model of Influenza
A representative experimental protocol to evaluate the in vivo efficacy of neuraminidase

inhibitors is described below.

Animal Model: Female BALB/c mice, 6-8 weeks old, are used.

Virus: A mouse-adapted influenza A virus strain (e.g., A/H1N1) is used for infection.

Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the

influenza virus.

Treatment Groups:

Vehicle control (e.g., phosphate-buffered saline)

AV-5080 (e.g., 1, 5, 10, 25, 50 mg/kg/day, administered orally)

Zanamivir (e.g., 1, 5, 10 mg/kg/day, administered intranasally)

Dosing Regimen: Treatment is initiated at a specified time point relative to infection (e.g., 4

hours post-infection) and continued for a defined period (e.g., twice daily for 5 days).

Efficacy Endpoints:

Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.

Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.

Viral Lung Titer: On select days post-infection (e.g., days 3 and 6), a subset of mice from

each group is euthanized, and lungs are collected to determine the amount of virus

present via plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
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Caption: Experimental workflow for in vivo efficacy testing in a murine influenza model.

Conclusion
The available preclinical data, primarily from in vitro studies, suggests that AV-5080 may have

a superior inhibitory profile against influenza neuraminidase compared to zanamivir. However,

a definitive conclusion on the superiority or non-inferiority of AV-5080 to zanamivir in preclinical

models requires direct comparative in vivo studies. The development of an orally available

neuraminidase inhibitor like AV-5080 with potent activity against a wide range of influenza

viruses, including resistant strains, represents a promising advancement in the management of

influenza. Further preclinical and clinical investigations are warranted to fully elucidate its

therapeutic potential.
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Available at: [https://www.benchchem.com/product/b11034536#av-5080-superiority-or-non-
inferiority-to-zanamivir-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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